molecular formula C7H13NO3 B13193201 Methyl 2-(aminooxy)-3-cyclopropylpropanoate

Methyl 2-(aminooxy)-3-cyclopropylpropanoate

Cat. No.: B13193201
M. Wt: 159.18 g/mol
InChI Key: IUHNGHQPTKZULU-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-3-cyclopropylpropanoate is a chemical compound of significant interest in medicinal and organic chemistry research, particularly in the development of novel therapeutic agents. This structure features an aminooxy functional group, a key reactive handle for the synthesis of more complex molecules. Compounds containing the aminooxy moiety are valuable intermediates for creating heterocyclic oxime derivatives, which have been investigated for their potential as potent inhibitors of protein-tyrosine kinases . The cyclopropyl group incorporated into the propanoate chain is a common structural element in drug design, often used to influence the molecule's metabolic stability, lipophilicity, and three-dimensional conformation . Research into analogous compounds indicates potential applications in targeting enzyme-mediated diseases, with studies exploring their effects in various models, including renal and gastric cancers . The ester group in the structure also provides a versatile site for further chemical modification or hydrolysis. This product is intended for research purposes as a building block in synthetic chemistry programs or for biochemical screening. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-aminooxy-3-cyclopropylpropanoate

InChI

InChI=1S/C7H13NO3/c1-10-7(9)6(11-8)4-5-2-3-5/h5-6H,2-4,8H2,1H3

InChI Key

IUHNGHQPTKZULU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC1)ON

Origin of Product

United States

Preparation Methods

Coupling of Methyl (S)-2-amino-3-cyclopropylpropanoate Hydrochloride with Carboxylic Acid Derivatives

One documented method involves coupling methyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride with modified carboxylic acids that bear a cyclopropane moiety. This reaction typically proceeds under conditions that favor amide bond formation or oxime ether formation, yielding the aminooxy derivative in approximately 80% yield after purification on silica gel.

Use of Methyl 3-cyclopropyl-3-oxopropanoate as a Precursor

Methyl 3-cyclopropyl-3-oxopropanoate is a valuable intermediate that can be transformed into various derivatives, including the aminooxy compound. The preparation of this intermediate involves:

  • Reaction of methyl 3-cyclopropyl-3-oxopropanoate with reagents such as N,N-dimethylformamide dimethylacetal at elevated temperatures (~75°C) for several hours to generate α-substituted derivatives.
  • Subsequent functional group transformations, including amination or oximation, to introduce the aminooxy group.

Aminooxy Group Introduction via Oximation

The aminooxy functionality is commonly introduced by reacting carbonyl-containing intermediates with hydroxylamine derivatives. This approach involves:

  • Conversion of keto or aldehyde precursors to oximes.
  • Reduction or further functionalization to yield the aminooxy ester.

While specific experimental details for this exact compound are limited, analogous methods from related compounds suggest the use of hydroxylamine hydrochloride or O-substituted hydroxylamines under mild conditions.

Detailed Experimental Conditions and Yields

The following table summarizes key experimental conditions and yields from reported syntheses relevant to the preparation of Methyl 2-(aminooxy)-3-cyclopropylpropanoate and related intermediates:

Step/Compound Reaction Conditions Yield (%) Notes Source
Coupling of methyl (S)-2-amino-3-cyclopropylpropanoate hydrochloride with cyclopropane-modified carboxylic acid Silica gel purification; unspecified solvent and temperature ~80% Efficient coupling to form aminooxy derivative
Synthesis of 2-cyclopropanecarbonyl-3-dimethylamino-acrylic acid methyl ester Heating methyl 3-cyclopropyl-3-oxopropanoate with N,N-dimethylformamide dimethylacetal at 75°C for 2-4 h 91% Intermediate for further transformations
Preparation of methyl 2-cyclopropylacetate derivatives via Meldrum’s acid route Reaction with pyridine and cyclopropyl carbonic acid chloride in dichloromethane at 0-20°C; reflux in methanol for 2 h 67-71% Precursor ester synthesis

Analytical and Purification Techniques

  • Chromatography: Silica gel chromatography is standard for purifying the aminooxy derivatives, ensuring removal of side products and unreacted starting materials.
  • Spectroscopic Characterization: Mass spectrometry (MS), proton nuclear magnetic resonance (^1H-NMR), and high-performance liquid chromatography (HPLC) are routinely used to confirm the structure and purity of the synthesized compounds.
  • Crystallization: Acid-base extraction and pH adjustment are employed to precipitate the product in some protocols, followed by drying and recrystallization to improve purity.

Summary of Research Findings and Considerations

  • The synthesis of this compound relies heavily on the availability of suitably functionalized cyclopropylpropanoate esters.
  • The aminooxy group introduction is effectively achieved by coupling amine precursors with carboxylic acid derivatives or via oximation of keto intermediates.
  • Yields reported in literature range from moderate to high (67% to 91%), depending on the step and reaction conditions.
  • The use of mild reaction conditions (room temperature to 75°C) and common organic solvents (methanol, dichloromethane, ethyl acetate) facilitates scalability.
  • Purification by silica gel chromatography and crystallization ensures product quality suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-3-cyclopropylpropanoate can undergo several types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aminooxy derivatives.

Scientific Research Applications

Methyl 2-(aminooxy)-3-cyclopropylpropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(aminooxy)-3-cyclopropylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form stable covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-(aminooxy)-3-cyclopropylpropanoate with structurally related compounds, emphasizing functional groups and applications:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties/Applications Reference
This compound N/A C₇H₁₁NO₃ Aminooxy, cyclopropyl, ester Reactive intermediate; antiviral potential (inferred)
Propanoic acid,2-(aminooxy)-2-methyl- 88023-64-7 C₄H₉NO₃ Aminooxy, methyl Carbonyl scavenger in synthesis
DL-O-methylserine 19794-53-7 C₄H₉NO₃ Methoxy ether, amino, carboxylic acid Protein modification studies
BOC-L-CYCLOPROPYL-ALA-OH METHYL ESTER N/A C₁₂H₂₁NO₄ BOC-protected amine, cyclopropyl, ester Peptide synthesis intermediate
MPI24b (Synthetic Analog) N/A C₂₃H₂₈N₂O₅ Cyclopropyl, benzyloxycarbonyl, ester Antiviral potency (explicitly cited)

Research Findings and Limitations

  • Antiviral Potential: Cyclopropyl groups in MPI24b correlate with high cellular and antiviral potency , implying that this compound’s structural similarity may position it as a candidate for analogous applications.
  • Reactivity Limitations: The aminooxy group’s sensitivity to oxidation and hydrolysis may reduce stability in aqueous environments, requiring formulation adjustments for therapeutic use.
  • Data Gaps : Specific data on the target compound’s physicochemical properties (e.g., solubility, logP) and biological activity are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

Methyl 2-(aminooxy)-3-cyclopropylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C8H13N1O3
  • Molecular Weight : 171.19 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its structural features that allow for interaction with various biological targets. The aminooxy group is known to facilitate the inhibition of certain enzymes by forming covalent bonds with reactive sites. This mechanism is particularly relevant in the context of enzyme inhibition studies.

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on 15-Prostaglandin Dehydrogenase (15-PGDH) , an enzyme that plays a crucial role in the degradation of prostaglandins, which are lipid compounds with diverse physiological functions.

  • IC50 Values : The compound exhibited an IC50 value of approximately 6 μM against purified 15-PGDH, indicating significant potency in inhibiting this enzyme .

Case Studies

  • Wound Healing Models : In vitro studies demonstrated that this compound enhances wound healing processes by modulating prostaglandin levels. In A549 cell lines, treatment with this compound led to increased PGE2 levels, which are associated with improved wound healing outcomes .
  • Cancer Research : The compound has also been investigated for its potential role in cancer therapy. By inhibiting 15-PGDH, it may increase local concentrations of PGE2, which can promote tumor growth and metastasis in certain cancer types. This dual role necessitates careful consideration when evaluating its therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeTarget EnzymeIC50 Value (μM)Reference
Enzyme Inhibition15-Prostaglandin Dehydrogenase6
Wound Healing EnhancementA549 Cell LineNot specified
Cancer Cell ProliferationVarious Cancer TypesNot specified

Research Findings

Recent studies have explored the structural modifications of this compound to enhance its biological activity and selectivity for target enzymes. These modifications aim to improve solubility and bioavailability while maintaining or enhancing inhibitory potency.

Structural Modifications

  • Modifications to the cyclopropyl moiety have been investigated to assess their impact on enzyme binding affinity and selectivity.
  • The introduction of polar groups has shown promise in increasing aqueous solubility without significantly compromising biological activity .

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